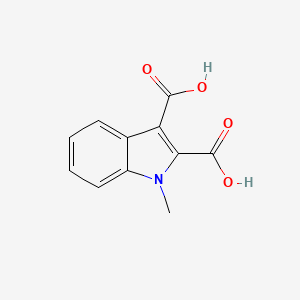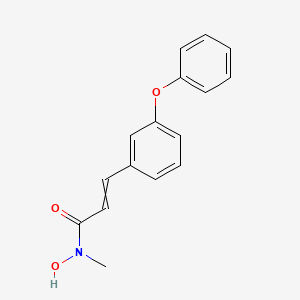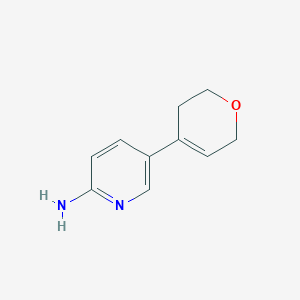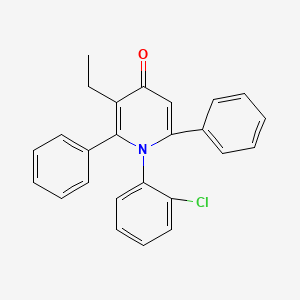![molecular formula C8H12N2O2 B8600842 [1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B8600842.png)
[1-(oxolan-2-yl)imidazol-2-yl]methanol
描述
[1-(oxolan-2-yl)imidazol-2-yl]methanol: is a chemical compound that features a tetrahydrofuran ring fused with an imidazole ring, connected to a methanol group. This unique structure combines the properties of both tetrahydrofuran and imidazole, making it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxolan-2-yl)imidazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable imidazole derivative with a tetrahydrofuran derivative in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydro or tetrahydro derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, [1-(oxolan-2-yl)imidazol-2-yl]methanol is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s imidazole ring is a common motif in many pharmaceuticals. Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: In the industrial sector, the compound is utilized in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals.
作用机制
The mechanism of action of [1-(oxolan-2-yl)imidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and stability.
相似化合物的比较
[1-(Tetrahydro-furan-2-yl)-1H-imidazol-2-yl]-ethanol: Similar structure with an ethanol group instead of methanol.
[1-(Tetrahydro-furan-2-yl)-1H-imidazol-2-yl]-propane: Similar structure with a propane group instead of methanol.
Uniqueness: The presence of the methanol group in [1-(oxolan-2-yl)imidazol-2-yl]methanol provides unique reactivity compared to its analogs. This allows for specific chemical transformations and interactions that are not possible with the ethanol or propane derivatives.
属性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
[1-(oxolan-2-yl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C8H12N2O2/c11-6-7-9-3-4-10(7)8-2-1-5-12-8/h3-4,8,11H,1-2,5-6H2 |
InChI 键 |
OBNUFUMPYHEQQP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)N2C=CN=C2CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3S)-1-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-3-methylpiperazine](/img/structure/B8600790.png)

![5,10-dihydro-11H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8600811.png)
![1-(Benzo[d][1,3]dioxol-5-yl)cyclohexanecarbaldehyde](/img/structure/B8600820.png)

![N-(7-Cyano-4-methyl-1H-benzo[d]imidazol-5-yl)formamide](/img/structure/B8600826.png)
![2-{[(2-Methylfuran-3-yl)sulfanyl]methyl}pyridine](/img/structure/B8600833.png)

